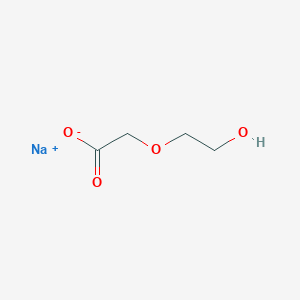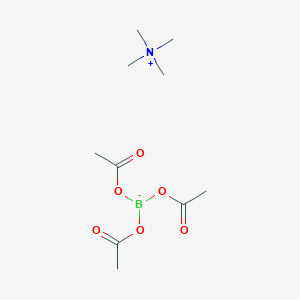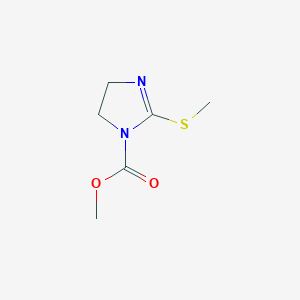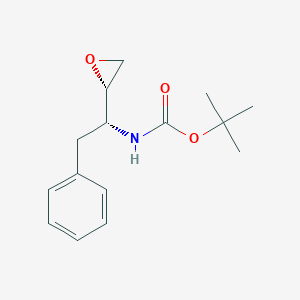
Ácido trans-2-hexenoico
Descripción general
Descripción
trans-2-Hexenoic acid: is an organic compound with the molecular formula C6H10O2. It is a carboxylic acid with a double bond between the second and third carbon atoms in the trans configuration. This compound is known for its pleasant fatty characteristic and long-lasting odor, often found in various natural sources such as Japanese peppermint oil, apple, banana, bilberry, guava, pork fat, white wine, tea, starfruit, loquat, and loganberry .
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Hexenoic acid is used in the synthesis of various organic compounds, including antitumor dehydroepiandrosterone derivatives and phosphatase 1B inhibitors .
Biology: It is studied for its role in biological systems, particularly in the context of its presence in natural sources and its potential biological activities.
Medicine: Recent research has demonstrated the antiviral properties of trans-2-Hexenoic acid against Coxsackievirus B and Enterovirus A71, making it a potential candidate for antiviral drug development .
Industry: trans-2-Hexenoic acid is used in the flavor and fragrance industry due to its pleasant odor. It is also employed in the synthesis of various industrial chemicals.
Mecanismo De Acción
Target of Action
Trans-2-Hexenoic acid (THA), a natural product from a dietary source, has been identified to possess antiviral activity against coxsackievirus B (CVB) and enterovirus A71 (EV-A71) . These viruses are the primary targets of THA. CVB is the leading pathogen of viral myocarditis, and EV-A71 is associated with hand, foot, and mouth disease .
Mode of Action
The mode of action of THA involves inhibiting the replication of CVB and EV-A71 at the entry stage of infection . It blocks viral entry, thereby preventing the virus from infecting the host cells .
Biochemical Pathways
It is known that tha participates in organic synthesis pathways, undergoing specific chemical transformations to yield desired end products .
Pharmacokinetics
This IL can either coat the LNPs or replace the PEG-lipid component in the standard LNP formulation, potentially increasing the bioavailability of THA .
Result of Action
The primary result of THA’s action is the inhibition of CVB and EV-A71 replication, which can potentially prevent or reduce the severity of diseases caused by these viruses .
Action Environment
The action of THA can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Therefore, the storage and handling conditions can significantly impact the stability and efficacy of THA .
Análisis Bioquímico
Biochemical Properties
At the molecular level, trans-2-Hexenoic acid interacts with other reagents to facilitate specific chemical reactions, contributing to the formation of desired products . Its mechanism of action involves participating in organic synthesis pathways, where it undergoes specific chemical transformations to yield the desired end products .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of trans-2-Hexenoic acid involves its participation in organic synthesis pathways . It undergoes specific chemical transformations, interacting with other biomolecules to facilitate the formation of desired products .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo specific chemical transformations, contributing to the formation of desired products over time .
Metabolic Pathways
Trans-2-Hexenoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-2-Hexenoic acid can be synthesized through the condensation of butyraldehyde with malonic acid . The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation process, followed by acidification to yield the desired product.
Industrial Production Methods: In industrial settings, trans-2-Hexenoic acid is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Hexenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid.
Reduction: It can be reduced to form hexanoic acid or hexanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexanoic acid or hexanol.
Substitution: Halogenated derivatives of trans-2-Hexenoic acid.
Comparación Con Compuestos Similares
- trans-3-Hexenoic acid
- 2-Octenoic acid
- 2-Pentenoic acid
- 4-Hexen-1-ol
Comparison: trans-2-Hexenoic acid is unique due to its specific double bond configuration and its distinct odor profile. Compared to similar compounds like trans-3-Hexenoic acid and 2-Octenoic acid, trans-2-Hexenoic acid has a more pronounced fatty characteristic and longer-lasting odor . Additionally, its antiviral properties further distinguish it from other related compounds .
Propiedades
IUPAC Name |
(E)-hex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONDZDPPYHYKY-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884601 | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
217.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13419-69-7, 1191-04-4, 1289-40-3 | |
| Record name | trans-2-Hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenoic acid, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
28.00 to 34.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Hex-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-2-hexenoic acid?
A1: The molecular formula of trans-2-hexenoic acid is C6H10O2, and its molecular weight is 114.14 g/mol.
Q2: What is the crystal structure of trans-2-hexenoic acid?
A2: The crystal structure of trans-2-hexenoic acid reveals carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds. The molecules arrange themselves in layers of these acid dimers. Notably, all non-hydrogen atoms within the molecule lie almost on the same plane. []
Q3: Is trans-2-hexenoic acid soluble in water?
A3: While its solubility in water is limited, it can be found in aqueous environments like oil-in-water emulsions. Interestingly, its partitioning within these emulsions doesn't strictly correlate with its hydrophobicity. []
Q4: How stable is trans-2-hexenoic acid in oil-in-water emulsions?
A4: In oil-in-water emulsions, trans-2-hexenoic acid tends to oxidize to (E)-hex-2-enoic acid in the presence of water. Research suggests that this acid may also form adducts with proteins present in the emulsion. []
Q5: What are the potential antiviral properties of trans-2-hexenoic acid?
A5: Research suggests that trans-2-hexenoic acid exhibits antiviral activity against Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71). It appears to act by inhibiting viral entry into host cells. []
Q6: Can trans-2-hexenoic acid be used as a solvent additive in polymer solar cells?
A6: Yes, trans-2-hexenoic acid and its longer-chain analogs show promise as solvent additives in polymer-polymer non-fullerene solar cells. They can enhance phase segregation in the blend film, leading to improved power conversion efficiency. []
Q7: What is the role of trans-2-hexenoic acid in the flavor of black tea?
A7: Trans-2-hexenoic acid is a component of the acidic fraction of black tea's essential oil, contributing to its characteristic odor and flavor profile. The concentration of trans-2-hexenoic acid, along with other volatile compounds, changes during the manufacturing process of black tea, impacting its final flavor. [, , ]
Q8: Has trans-2-hexenoic acid been studied for its potential in treating myeloma?
A8: Certain derivatives of trans-2-hexenoic acid, such as 2-(N′-Fluoren-9-ylidene-hydrazino)-5,5-dimethyl-4-oxo-hex-2-enoic acid methyl ester, have been investigated for their anti-carcinogenic activity against human myeloma. []
Q9: Are there any known biological pathways involving trans-2-hexenoic acid?
A9: Trans-2-hexenoic acid is implicated in the camphor degradation pathway of Rhodococcus sp. NCIMB 9784. Specifically, it's believed to be involved in the formation of 3,4,4-trimethyl-5-oxo-trans-2-hexenoic acid, an intermediate isolated from the fermentation broth of camphor-grown cells. []
Q10: Have there been any computational studies on trans-2-hexenoic acid?
A10: Yes, molecular docking studies have been performed using trans-2-hexenoic acid and related compounds to assess their potential as substrates for enzymes like N-ethylmaleimide reductase and Old Yellow Enzyme 1. []
Q11: How does modifying the structure of trans-2-hexenoic acid impact its activity?
A11: Adding a benzo[d][1,3]dioxol-5-ylmethylene group to EPA, a derivative of trans-2-hexenoic acid, and conjugating it with β(3,3)-Pip-OH resulted in a compound (BC06) with enhanced anti-invasive activity against human pancreatic carcinoma. []
Q12: What is known about the safety of trans-2-hexenoic acid?
A12: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on trans-2-hexenoic acid for its use as a fragrance ingredient. [, ]
Q13: Are there any known toxicological concerns with trans-2-hexenoic acid?
A13: While trans-2-hexenoic acid is generally considered safe for its intended applications, specific toxicological data should be consulted for detailed information.
Q14: What analytical methods are used to study trans-2-hexenoic acid?
A14: Common analytical methods used to identify and quantify trans-2-hexenoic acid include gas chromatography (GC) [, , ], mass spectrometry (MS) [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].
Q15: Are there any known alternatives or substitutes for trans-2-hexenoic acid?
A15: The choice of alternatives depends on the specific application. For instance, other alkenyl carboxylic acids have been explored as potential substitutes for trans-2-hexenoic acid in polymer solar cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)









